4-Amino-4-cyclopropylpent-1-en-3-one
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Overview
Description
4-Amino-4-cyclopropylpent-1-en-3-one is a chemical compound with the molecular formula C8H13NO It is characterized by the presence of an amino group and a cyclopropyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-cyclopropylpent-1-en-3-one typically involves the reaction of cyclopropylamine with a suitable precursor under controlled conditions. One common method involves the use of cyclopropylamine and an appropriate ketone or aldehyde in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-cyclopropylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Amino-4-cyclopropylpent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-cyclopropylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its binding affinity and effects on molecular pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-cyclopropylbutan-2-one
- 4-Amino-4-cyclopropylhex-1-en-3-one
- 4-Amino-4-cyclopropylpentan-2-one
Uniqueness
4-Amino-4-cyclopropylpent-1-en-3-one stands out due to its unique structural features, such as the presence of both an amino group and a cyclopropyl group on a pentenone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-amino-4-cyclopropylpent-1-en-3-one |
InChI |
InChI=1S/C8H13NO/c1-3-7(10)8(2,9)6-4-5-6/h3,6H,1,4-5,9H2,2H3 |
InChI Key |
COOYNMKTJGUTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)(C(=O)C=C)N |
Origin of Product |
United States |
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